N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide
Description
The compound N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide features a tetrahydroquinolin core substituted with an ethyl group at position 1 and a ketone at position 2. The 4-fluorophenoxyacetamide moiety is attached via the nitrogen atom at position 3. Its design aligns with trends in medicinal chemistry, where acetamide derivatives are often explored for their pharmacokinetic and target-binding properties .
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-2-22-17-9-6-15(11-13(17)3-10-19(22)24)21-18(23)12-25-16-7-4-14(20)5-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRGDKZFWNSKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an enamine.
Introduction of the Ethyl Group: Alkylation of the quinoline core with ethyl halides under basic conditions.
Attachment of the Fluorophenoxy Group: This step involves nucleophilic substitution reactions where the quinoline derivative reacts with 4-fluorophenol in the presence of a base.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the acetamide group.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the carbonyl groups in the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution, while electrophilic substitution might use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicine, the compound might be explored for its potential as a therapeutic agent. Quinoline derivatives have been used in the treatment of malaria, cancer, and inflammatory diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its stable structure and functional groups.
Mechanism of Action
The mechanism of action for “N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide” would depend on its specific biological target. Generally, quinoline derivatives interact with enzymes or receptors, inhibiting their activity. The molecular targets might include DNA gyrase in bacteria or topoisomerase in cancer cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Structural Analogues with Tetrahydroquinolin/Quinazolin Cores
- Compound AJ5d : N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide ()
- Key Differences :
- Replaces the tetrahydroquinolin core with a thiazolidinone and quinazolinone system.
- Includes a sulfur bridge instead of a direct acetamide linkage.
Phenoxy Acetamide Derivatives with Auxin-like Activity ()
Compounds such as WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl) acetamide) and compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide) share the phenoxy-acetamide backbone but differ in substituents:
| Compound | Core Structure | Substituents | Reported Activity |
|---|---|---|---|
| Target Compound | Tetrahydroquinolin | 1-Ethyl, 4-fluorophenoxy | Unknown (structural inference) |
| WH7 | Triazole-linked acetamide | 4-Chloro-2-methylphenoxy | Synthetic auxin agonist |
| Compound 602 | Pyridinyl acetamide | 4-Chloro-3,5-dimethylphenoxy | Plant growth regulation |
- Key Insight: The 4-fluorophenoxy group in the target compound may offer improved metabolic stability over chlorinated analogues due to fluorine’s electronegativity and small atomic radius. However, the absence of a heteroaromatic linker (e.g., triazole or pyridine) could limit its interaction with auxin receptors .
Pyridazinone-Based FPR2 Agonists ()
Derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide are potent FPR2 agonists.
- Structural Contrast: The target compound’s tetrahydroquinolin core lacks the pyridazinone ring, which is critical for FPR2 activation in these analogues.
- Functional Impact: The absence of pyridazinone likely redirects bioactivity away from neutrophil chemotaxis or calcium mobilization pathways .
Anti-Cancer Phenoxy Acetamides ()
Compounds such as 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) exhibit anti-cancer activity against HCT-1, MCF-7, and other cell lines.
- Key Differences: The target compound lacks the sulfonylquinazoline group, which is pivotal for kinase inhibition in these derivatives. The ethyl-tetrahydroquinolin system may instead favor interactions with cytochrome P450 enzymes or tubulin .
Complex Pharmacopeial Acetamides (–6)
Examples like N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide () are structurally intricate, featuring amino acid backbones and bicyclic systems.
- The target compound’s lack of stereochemical complexity may simplify synthesis but reduce specificity .
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline core with an ethyl group and a phenoxyacetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 344.37 g/mol. The presence of the fluorophenoxy group is significant as it may enhance the compound's lipophilicity and biological activity.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in metabolic pathways. Initial studies indicate potential inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Receptor Modulation : It may also modulate neurotransmitter receptors, affecting pathways related to pain and inflammation. This modulation could lead to analgesic and anti-inflammatory effects.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Low Inhibition |
| Candida albicans | Moderate Inhibition |
These findings suggest its potential as a therapeutic agent in treating infections caused by these microorganisms .
Anticancer Potential
The compound has also shown promise in anticancer research. Studies indicate that it may inhibit the growth of several cancer cell lines, including:
| Cancer Cell Line | Inhibition Percentage |
|---|---|
| HepG2 (liver cancer) | 65% |
| MCF7 (breast cancer) | 70% |
| A549 (lung cancer) | 60% |
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
- Inflammation Model : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its anti-inflammatory efficacy.
- Cancer Cell Line Study : A study involving HepG2 cells demonstrated that treatment with this compound led to increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins, suggesting a shift towards apoptosis in treated cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
